Glycidyl acrylate

描述

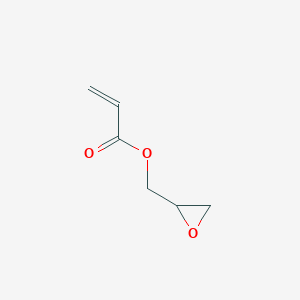

Structure

2D Structure

3D Structure

属性

IUPAC Name |

oxiran-2-ylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQRDASANLAFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26374-91-4 | |

| Record name | 2-Propenoic acid, 2-oxiranylmethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26374-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025360 | |

| Record name | Glycidyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidyl acrylate is a light amber liquid. (NTP, 1992), Light amber liquid; [CAMEO] Colorless liquid; [CHEMINFO] Clear deep red liquid; [MSDSonline] | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

135 °F at 2 mmHg (NTP, 1992), 57 °C @ 2 mm Hg, Polymerization occurs at boiling point | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

141 °F (NTP, 1992), 141 °F (61 °C) (open cup) | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 (NTP, 1992) - Denser than water; will sink, 1.1074 @ 20 °C/20 °C | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (air= 1) | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.97 [mmHg] | |

| Record name | Glycidyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

106-90-1 | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8N627D5ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -41.5 °C | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies for Glycidyl Acrylate

Advanced Synthetic Routes for Glycidyl (B131873) Acrylate (B77674) Production

The production of glycidyl acrylate can be achieved through several advanced synthetic pathways. The most common methods include the reaction of acrylic acid with epichlorohydrin (B41342) and transesterification processes. ijarsct.co.insmolecule.com These routes can be further categorized into one-step and two-step approaches, each offering different efficiencies and product purities. ijarsct.co.inpatsnap.com

Reaction of Acrylic Acid with Epichlorohydrin: Mechanistic Investigations and Optimization

A primary route for synthesizing this compound involves the direct reaction of acrylic acid with epichlorohydrin. ijarsct.co.in In this reaction, a nucleophilic substitution occurs where the carboxylate group of acrylic acid attacks the electrophilic carbon of the epoxide ring in epichlorohydrin. This is followed by an intramolecular ring-closing step to form the glycidyl ester. google.com The mechanism involves the catalyst, often a tertiary amine like triethylamine (B128534), which facilitates the reaction by forming a quaternary ammonium (B1175870) salt intermediate. ijarsct.co.ingoogle.com This intermediate then reacts with acrylic acid to yield this compound. ijarsct.co.in

The choice of catalyst significantly impacts the conversion rate and yield of this compound. ijarsct.co.in Triethylamine and quaternary ammonium salts are commonly employed as catalysts in this synthesis. ijarsct.co.inresearchgate.net For instance, in the reaction of acrylic acid and epichlorohydrin, triethylamine acts as a nucleophile, attacking epichlorohydrin to form a carbocation and a quaternary ammonium salt. ijarsct.co.in This carbocation is then susceptible to esterification by acrylic acid, leading to the formation of this compound. ijarsct.co.in The use of phase transfer catalysts, such as benzyltrimethylammonium (B79724) chloride (TEBA), has also been shown to be effective, particularly in reactions involving the sodium salt of acrylic acid and epichlorohydrin. buct.edu.cn

Research has shown that different catalysts can lead to varying results. For example, one study found that a direct reaction route using triethylamine or a quaternary ammonium salt was suitable for synthesizing this compound. ijarsct.co.in Another patent describes the use of hexamethylenetetramine or quinoline (B57606) as catalysts. patsnap.com The concentration of the catalyst is also a critical parameter to optimize for maximizing the yield. google.com

| Catalyst System | Reactants | Key Findings |

| Triethylamine (TEA) / Quaternary Ammonium Salt | Acrylic Acid, Epichlorohydrin | Suitable for direct synthesis of this compound. Catalyst choice has a drastic effect on conversion. ijarsct.co.in |

| Triethylamine | Acrylic Acid, Epichlorohydrin | Acts as a nucleophile to generate a carbocation from epichlorohydrin, which then undergoes esterification. ijarsct.co.ingoogle.com |

| Benzyltrimethylammonium chloride (TEBA) | Sodium Acrylate, Epichlorohydrin | Effective as a phase transfer catalyst. buct.edu.cn |

| Hexamethylenetetramine / Chinoline | (Meth)acrylic Acid, Epichlorohydrin | Utilized in a two-step synthesis involving ring-opening esterification followed by ring-closure. patsnap.com |

Due to the presence of the highly reactive acrylate double bond, polymerization of this compound is a significant side reaction during its synthesis. To prevent this, polymerization inhibitors are crucial. ijarsct.co.in Commonly used inhibitors include p-hydroxyanisole (also known as MEHQ) and tert-butyl hydroquinone (B1673460) (TBHQ). ijarsct.co.inpatsnap.comgoogle.com These compounds work by scavenging free radicals that can initiate polymerization. The selection and concentration of the inhibitor are important for ensuring a high yield of the desired monomeric product. ijarsct.co.in For instance, a patented method specifies the use of p-hydroxyanisole as the inhibitor in the reaction between acrylic acid and epichlorohydrin catalyzed by triethylamine. google.com

| Polymerization Inhibitor | Synthesis Method | Reference |

| p-Hydroxyanisole (MEHQ) | Reaction of acrylic acid and epichlorohydrin | patsnap.comgoogle.com |

| tert-Butyl hydroquinone (TBHQ) | Reaction of acrylic acid and epichlorohydrin | ijarsct.co.in |

| Phenothiazine (B1677639) | Transesterification of methyl acrylate and glycidol (B123203) | prepchem.com |

The choice of solvent can influence the efficiency of this compound synthesis. While some methods aim for solvent-free conditions to reduce environmental impact, solvents can play a role in reaction kinetics and product separation. patsnap.comijarsct.co.in For example, the reaction between acrylic acid and oxiranes in the presence of dimethylformamide (DMF) has been reported to follow first-order kinetics. ijarsct.co.in In the context of polymerizations involving glycidyl (meth)acrylate, the polarity of the solvent has been shown to affect the reaction control and the properties of the resulting polymer. nih.gov For instance, in the atom transfer radical polymerization of n-butyl acrylate, less polar solvents resulted in a slower but more controlled polymerization. nih.gov While this pertains to polymerization rather than synthesis, it highlights the importance of solvent-media interactions in reactions involving acrylate functionalities.

Role of Polymerization Inhibitors in Synthesis

Transesterification Processes Involving Glycidol and Acrylic Acid

An alternative route to this compound is through the transesterification of an acrylic acid ester, such as methyl acrylate, with glycidol. smolecule.comprepchem.com This method avoids the use of chlorine-containing compounds like epichlorohydrin. The reaction is typically carried out in the presence of a catalyst and a polymerization inhibitor. prepchem.com However, this process can be challenging due to the poor storage stability and high polymerizability of glycidol. google.com

One study demonstrated the synthesis of this compound by reacting methyl acrylate with glycidol using calcium stearate (B1226849) as a catalyst and phenothiazine as a polymerization inhibitor. prepchem.com The reaction was conducted under reduced pressure to distill off the methanol (B129727) byproduct, driving the equilibrium towards the product and achieving a high formation rate of 96.5%. prepchem.com Another approach involves the enzymatic transesterification of a vinyl ester of (meth)acrylic acid with glycidol, which has been shown to yield the product efficiently under mild conditions. researchgate.netlookchem.com

One-Step and Two-Step Synthetic Approaches: Comparative Analysis

The synthesis of this compound from acrylic acid and epichlorohydrin can be performed in either a one-step or a two-step process. ijarsct.co.inpatsnap.com

In a one-step synthesis , acrylic acid (or its sodium salt) and epichlorohydrin are reacted directly to form this compound. ijarsct.co.ingoogle.com This approach is often characterized by shorter reaction times. patsnap.com For example, a method using sodium acrylate and epichlorohydrin is considered a one-step synthesis. google.com However, this can require anhydrous conditions and a high purity of the sodium salt, and may use a large excess of epichlorohydrin. patsnap.comgoogle.com

The two-step synthesis , also known as the esterification closed-loop method, first involves the ring-opening esterification of epichlorohydrin with acrylic acid to form an intermediate, 3-chloro-2-hydroxypropyl acrylate. patsnap.comglobethesis.com In the second step, this intermediate undergoes a ring-closure reaction, typically through dehydrochlorination using a base like sodium hydroxide (B78521), to yield this compound. patsnap.comglobethesis.com This method can offer better control over the reaction and potentially higher purity of the final product. One study optimized a two-step process using a compound catalyst of benzyltriethylammonium chloride and potassium hydroxide for the first step, followed by ring-closure with sodium hydroxide solution. globethesis.com

A comparative study highlighted that a direct reaction (one-step) is suitable for synthesizing this compound, while a two-step process (forming the sodium salt first) is more appropriate for its counterpart, glycidyl methacrylate (B99206). ijarsct.co.in The choice between a one-step and two-step process often involves a trade-off between reaction time, raw material consumption, and the complexity of purification. patsnap.com

| Synthesis Approach | Description | Advantages | Disadvantages |

| One-Step | Direct reaction of acrylic acid (or its salt) with epichlorohydrin. ijarsct.co.ingoogle.com | Shorter reaction times. patsnap.com | May require anhydrous conditions, high purity reactants, and excess epichlorohydrin. patsnap.comgoogle.com |

| Two-Step | 1. Ring-opening esterification of epichlorohydrin with acrylic acid. 2. Ring-closure via dehydrochlorination. patsnap.comglobethesis.com | Better reaction control, potentially higher product purity. globethesis.com | Longer overall process, involves an intermediate isolation step. globethesis.com |

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) has emerged as a highly effective method for the synthesis of this compound and other acrylic esters. ub.roichem.md This technique facilitates the reaction between reactants located in immiscible phases, typically an aqueous phase containing the acrylate salt and an organic phase containing epichlorohydrin. ub.rod-nb.info The phase transfer catalyst, often a quaternary ammonium salt, transports the acrylate anion from the aqueous phase to the organic phase, where the reaction proceeds. ub.rod-nb.info

One of the primary advantages of PTC is the in-situ formation of the acrylic salt by reacting acrylic acid with an alkaline solution, which streamlines the process. ub.ro Traditional methods often require the pre-synthesis and isolation of metal salts under anhydrous conditions, which can be cumbersome. ub.ro PTC offers a simpler, more efficient alternative that can lead to high-quality products with high yields. ijarsct.co.in For instance, the synthesis of this compound from acrylic acid and epichlorohydrin in the presence of a sodium hydroxide solution and a quaternary ammonium salt catalyst has been demonstrated to be an effective route. ub.roichem.md

The use of phase transfer catalysts like tetramethylammonium (B1211777) chloride can enable a single-step esterification process. ijarsct.co.in The choice of catalyst is crucial; for example, tertiary ammonium salts are effective in the reaction between the sodium salt of methacrylic acid and epichlorohydrin to produce glycidyl methacrylate. ijarsct.co.in The kinetics of these reactions are often influenced by the diffusion of the acrylate ions from the aqueous to the organic phase. ub.ro

| Synthesis Route | Key Features | Advantages |

| Direct Reaction | Reaction of acrylic acid with epichlorohydrin. ijarsct.co.in | Suitable for this compound synthesis. ijarsct.co.in |

| Phase Transfer Catalysis (PTC) | Utilizes a catalyst to transfer reactants between immiscible phases (e.g., aqueous and organic). ub.rod-nb.info | Simplifies the process, high yields, high-quality products, avoids pre-synthesis of anhydrous salts. ub.roijarsct.co.in |

| Two-Step (for GMA) | Formation of sodium salt of methacrylic acid followed by reaction with epichlorohydrin in the presence of a catalyst. ijarsct.co.in | Suitable for glycidyl methacrylate (GMA) synthesis. ijarsct.co.in |

Anhydrous System Requirements and Purity Considerations

Achieving high purity in the final this compound product is critical for its performance in subsequent applications. google.com A significant challenge in the purification process is the removal of residual unreacted epichlorohydrin. google.com The presence of epichlorohydrin not only lowers the purity of the this compound but also increases the free chlorine content, which can be detrimental in applications such as coatings for metallic substrates, as it can accelerate corrosion. google.com Methods have been developed to reduce the epichlorohydrin content to levels as low as 0.01% by weight through the addition of specific inactivating additives followed by distillation. google.com The goal is to produce a high-purity this compound (over 98%) with a high yield. google.com

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis, and the production of this compound is no exception.

Environmentally Benign Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of this compound synthesis, this translates to developing methods that are more energy-efficient, use less hazardous solvents, and generate less waste. ub.ro Phase transfer catalysis itself can be considered a greener alternative to conventional methods as it can minimize the use of organic solvents and reduce air pollution. ub.roichem.md

One novel and environmentally benign approach involves a chemo-enzymatic process. rsc.orgresearchgate.netrsc.org This method can be broken down into two main steps. First, glycidyl (meth)acrylate is synthesized through an enzymatic transesterification of a (meth)acrylate vinyl ester with glycidol. rsc.orgresearchgate.netrsc.org This reaction can be carried out in "Sponge Like Ionic Liquids" (SLILs), which act as the reaction medium and facilitate the easy separation of the product. rsc.orgresearchgate.netrsc.org The second step involves the cycloaddition of carbon dioxide to the this compound, catalyzed by a supported ionic liquid-like phase, to produce glycerol (B35011) carbonate acrylate. rsc.orgresearchgate.net This process can be conducted in a solvent-free system under mild conditions, with the potential for catalyst recovery and reuse for multiple cycles. rsc.orgresearchgate.net

Another green approach is the use of supercritical carbon dioxide (scCO2) as a reaction medium for polymerization. researchgate.net Supercritical CO2 is non-toxic, non-flammable, and inexpensive, making it an attractive alternative to conventional organic solvents. researchgate.net

Sustainable Catalyst Development for this compound Production

The development of sustainable catalysts is a key area of research in green chemistry. For this compound production, this involves moving away from catalysts that are toxic or derived from non-renewable resources. rsc.org Research is focused on developing catalysts that are highly active, non-toxic, and can operate under neat (solvent-free) or in environmentally benign solvents. rsc.org

For instance, iron(III) benzoate (B1203000) complex and guanidinium (B1211019) carbonate have been identified as a highly active, non-volatile, and non-toxic halide-free cooperative catalyst system for the ring-opening reaction of terminal epoxides with carboxylic acids, a key reaction in the synthesis of related compounds. rsc.org Such systems show promise for being superior to currently used catalysts. rsc.org

Furthermore, the use of bio-based feedstocks for producing monomers is a growing trend. nih.gov While the direct synthesis of this compound from purely bio-based sources is still an area of development, the broader move towards renewable raw materials in the chemical industry is a significant step towards sustainability. researchgate.net

Polymerization Mechanisms and Kinetics of Glycidyl Acrylate

Free Radical Polymerization of Glycidyl (B131873) Acrylate (B77674)

Glycidyl acrylate (GA) is a bifunctional monomer that possesses both a reactive vinyl group and an epoxy group. google.com The presence of the vinyl group facilitates its polymerization through free-radical mechanisms, a common and widely utilized method for producing polymers. google.comsmolecule.com When initiated by free-radical generating species, the carbon-carbon double bond of the acrylate moiety opens, leading to the formation of long-chain linear polymers that feature pendant epoxy groups along the backbone. google.com This process selectively polymerizes the vinyl functionality while preserving the integrity of the oxirane ring, which remains available for subsequent post-polymerization modification. wiley-vch.de

Initiator Systems and Their Impact on Polymerization Control

The selection of an initiator system is critical in free radical polymerization as it significantly influences the reaction kinetics and the degree of control over the final polymer's properties. Various initiator systems have been employed for the polymerization of this compound and its closely related analogue, glycidyl methacrylate (B99206) (GMA).

Commonly used initiators include azo compounds and peroxides. For instance, azobisisobutyronitrile (AIBN) is frequently used as a thermal initiator in solution polymerization of monomers like GMA, often in solvents such as toluene (B28343). scispace.comresearchgate.net Peroxide initiators are utilized in processes like the in-situ polymerization of GMA within a poly(vinyl chloride) (PVC) matrix, which can result in a mixture of homopolymer and grafted polymer chains. researchgate.net

Phase transfer catalysis has also been explored, using initiators like potassium peroxydisulphate to polymerize glycidyl methacrylate. ripublication.com More advanced initiation methods include electrochemical techniques, where radical species are generated from compounds like 4-fluorobenzenediazonium (B14715802) tetrafluoroborate (B81430) to initiate the polymerization of GMA. rsc.org Furthermore, high-energy radiation, such as gamma rays, can be used to generate initiating radicals in the system. mdpi.com

The nature of the initiator not only starts the polymerization but can also influence the structure of the resulting polymer. In controlled polymerization techniques like ATRP, the initiator fragment becomes the end group of the polymer chain, a feature that is crucial for the synthesis of well-defined architectures. cmu.edu

Table 1: Initiator Systems for the Free Radical Polymerization of this compound and Related Monomers

| Initiator System | Type of Polymerization | Monomer Example | Key Impact | Reference |

|---|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Thermal Free Radical | Glycidyl Methacrylate (GMA) | Standard initiation in solution. | scispace.comresearchgate.net |

| Peroxides | Thermal In-situ | Glycidyl Methacrylate (GMA) | Leads to homopolymerization and grafting. | researchgate.net |

| Potassium Peroxydisulphate | Phase Transfer Catalysis | Glycidyl Methacrylate (GMA) | Enables polymerization in multiphase systems. | ripublication.com |

| 4-Fluorobenzenediazonium tetrafluoroborate | Electrochemical | Glycidyl Methacrylate (GMA) | Provides a method for initiation via electrochemical reduction. | rsc.org |

| High-Energy Radiation | Radiation-Induced | Acrylates | Initiates polymerization through radiolysis of monomer/solvent. | mdpi.com |

Kinetic Studies of this compound Homopolymerization

Kinetic investigations of the homopolymerization of this compound and its derivatives are fundamental to understanding the reaction rates and mechanisms. Studies on the free radical polymerization of glycidyl methacrylate (GMA) in poly(vinyl chloride) plastisols have resulted in predictive models that describe the conversion-time profile of the reaction. researchgate.net Kinetic analysis has also been a key component in understanding phase transfer catalysed free radical polymerization of GMA. ripublication.com

Photopolymerization studies of vinyl acrylate reveal that the different functional groups within the monomer can exhibit distinct polymerization kinetics; the acrylate group has been observed to polymerize at a significantly faster rate than the vinyl group. researchgate.net

Mechanistic Pathways of Vinyl Group Reactivity

The polymerization of this compound via free radical pathways proceeds exclusively through the reaction of its vinyl group. smolecule.comtaylorandfrancis.com The mechanism follows the classical steps of initiation, propagation, and termination. The process begins when a radical species, generated from an initiator, attacks the electron-rich carbon-carbon double bond of the acrylate moiety. This addition reaction forms a new, monomer-centered radical.

This new radical is then capable of attacking the vinyl group of another this compound monomer in the propagation step. This sequential addition of monomers to the growing radical chain leads to the formation of a long polymer chain. A key feature of this mechanism is its chemoselectivity; under typical free radical conditions, the epoxy group remains intact and does not participate in the polymerization. google.comwiley-vch.de This preserves the oxirane rings as pendant functional groups on the resulting polymer, making them available for a variety of post-polymerization chemical modifications.

Investigations into the photopolymerization of vinyl acrylate suggest that initiation can proceed through pathways such as biradical formation during a cyclization process or through alpha-cleavage at the carbonyl group. researchgate.net The reactivity of the vinyl group in acrylates is generally high, though studies on vinyl acrylate itself indicate that its initial reactivity can be lower compared to the acrylate functionality within the same molecule. researchgate.net

Controlled/Living Polymerization Techniques for this compound

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living polymerization techniques have been applied to this compound. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, low dispersity, and complex architectures.

Techniques such as Atom Transfer Radical Polymerization (ATRP) have proven highly effective for the controlled polymerization of this compound and related monomers. capes.gov.bracs.org Another method, nitroxide-mediated photopolymerization (NMP), has been successfully used for the controlled polymerization of glycidyl methacrylate (GMA), yielding polymers where polymerization occurs at the vinyl site while preserving the oxirane ring structure. mdpi.com

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/living radical polymerization method that has been successfully applied to the homopolymerization of this compound (GA). capes.gov.br This technique enables the synthesis of poly(this compound) with high molecular weights while maintaining excellent control over the polymer's structural parameters. A hallmark of ATRP is the production of polymers with narrow molecular weight distributions, typically with a dispersity (Mw/Mn) value below 1.25. cmu.educapes.gov.br

The polymerization kinetics in ATRP of this compound follow a first-order relationship with respect to monomer concentration. capes.gov.br Furthermore, a linear increase in molecular weight is observed with increasing monomer conversion, which is a key characteristic of a living or controlled polymerization process. capes.gov.bracs.org This level of control allows for the predictable synthesis of polymers based on the initial ratio of monomer to initiator. cmu.educapes.gov.br

Initiator, Ligand, and Catalyst System Optimization for Precision Polymerization

The precision of ATRP is highly dependent on the careful selection and optimization of its core components: the initiator, the catalyst (typically a transition metal complex), and the ligand.

Catalyst System : Copper-based complexes are the most widely used catalysts for the ATRP of acrylates. Copper(I) bromide (CuBr) is a common choice, which acts as the activator in the polymerization, forming the radical species. cmu.educapes.gov.br The catalyst's function is to mediate a dynamic equilibrium between active (propagating) radical species and dormant (inactive) species, which is the fundamental principle enabling control. acs.org More recently, systems like supplemental activator and reducing agent (SARA) ATRP using Fe(0)/Cu(II)Br2 have been developed to achieve polymerization at room temperature with very low catalyst concentrations. rsc.org

Ligand : The ligand is crucial for solubilizing the transition metal salt in the organic media and tuning the reactivity of the catalyst. For the ATRP of this compound, ligands such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) have been effectively used in conjunction with CuBr. cmu.educapes.gov.br Other common nitrogen-based ligands include N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-pyridylmethyl)amine (B178826) (TPMA), which have been optimized for the polymerization of related monomers like GMA. rsc.orgresearchgate.net The structure of the ligand directly impacts the catalyst's activity and, consequently, the control over the polymerization. rsc.org

Initiator : An alkyl halide is typically used as the initiator in ATRP. The initiator determines the total number of propagating polymer chains. For this compound, initiators like methyl 2-bromopropionate (MBP) have been successfully employed. cmu.edu For the ATRP of GMA, ethyl 2-bromoisobutyrate (EBiB) is a common choice. researchgate.net The molecular weight of the final polymer is theoretically determined by the initial molar ratio of monomer to initiator ([M]0/[I]0). cmu.educapes.gov.br

Solvent and Temperature : The reaction conditions also play a vital role. While bulk polymerization of this compound has been performed, solution polymerization can offer better control, especially for highly reactive monomers. cmu.eduresearchgate.net Solvents like diphenyl ether or mixtures of toluene and dimethylformamide (DMF) have been used to optimize the polymerization of GMA. rsc.orgresearchgate.net Temperature influences both the rate and the level of control. ATRP of this compound has been conducted at 90°C, while systems for GMA have been optimized to run at lower or even ambient temperatures. cmu.edursc.orgresearchgate.netacs.org

Table 2: Optimized ATRP Systems for this compound and Glycidyl Methacrylate

| Monomer | Initiator | Catalyst | Ligand | Solvent | Temperature (°C) | Dispersity (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| This compound (GA) | Methyl 2-bromopropionate (MBP) | CuBr | 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) | Bulk | 90 | < 1.25 | cmu.edu |

| Glycidyl Methacrylate (GMA) | Ethyl 2-bromoisobutyrate (EBiB) | CuX (X=Cl, Br) | N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) | Diphenyl ether | Low | < 1.25 | researchgate.net |

| Glycidyl Methacrylate (GMA) | - | Fe(0)/Cu(II)Br2 | Tris(2-pyridylmethyl)amine (TPMA) | Toluene/DMF | Room Temp | < 1.1 | rsc.org |

| Glycidyl Methacrylate (GMA) | R-X (X=Cl, Br) | Cu(I)X | N-alkyl-2-pyridylmethanimine | Polar Solvents | Room Temp | Low | acs.org |

Solvent Effects on Molecular Weight Control and Polydispersity

Nitroxide-Mediated Photopolymerization of Glycidyl Methacrylate (Relevance to this compound)

Nitroxide-mediated photopolymerization (NMP) has been successfully employed for the controlled/living radical polymerization of glycidyl methacrylate (GMA), demonstrating high selectivity for the vinyl group while preserving the reactive epoxy ring. mdpi.com In a study utilizing 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) as a mediator, the polymerization of GMA proceeded exclusively at the vinyl site. mdpi.com The integrity of the oxirane rings in the resulting poly(glycidyl methacrylate) (PGMA) was confirmed by 1H NMR spectroscopy, which showed no evidence of cationic ring-opening polymerization. mdpi.com

This selectivity is significant because uncontrolled polymerization can lead to reactions at both the vinyl and epoxy groups, resulting in cross-linked or gel-containing polymers. mdpi.com The use of a photosensitive onium salt, which typically acts as a photo-acid generator for cationic ring-opening polymerization of epoxides, instead served as a photoelectron transfer agent in the MTEMPO-mediated system, accelerating the radical polymerization without initiating the ring-opening of the oxirane. mdpi.com This selective polymerization yields linear PGMA with pendant epoxy groups, which are available for subsequent post-polymerization modifications. researchgate.netrsc.org

The stereochemical arrangement, or tacticity, of the polymer chain can influence the physical and chemical properties of the resulting material. In the context of glycidyl methacrylate (GMA) polymerization, the tacticity of the resulting poly(glycidyl methacrylate) (PGMA) has been investigated.

For PGMA obtained through MTEMPO-mediated photopolymerization, the tacticity was determined to be syndiotactic-rich, with a triad (B1167595) distribution of mm/mr/rr = 6/31/63. mdpi.com This proportion is similar to that observed for poly(methyl methacrylate) (PMMA) prepared under identical conditions, suggesting that the polymerization mechanism follows a similar stereochemical pathway. mdpi.com Homopolymers of GMA prepared by free-radical polymerization are also predominantly syndiotactic and follow Bernoullian statistics. researchgate.net

The ability to control tacticity in concert with molecular weight is a significant goal in polymer synthesis. While conventional radical polymerization of GMA yields predominantly syndiotactic polymers, atom transfer radical polymerization (ATRP) has also been explored. The isotacticity parameter for PGMA obtained via ATRP was estimated to be σGMA = 0.26, which is in agreement with the value obtained from conventional radical polymerization. researchgate.net The development of methods that allow for simultaneous control over both molecular weight and tacticity, such as ATRP in specific solvents like fluoroalcohols for methyl methacrylate, represents an important area of research. acs.org

The table below shows the tacticity data for PGMA prepared by different methods.

Table 3: Tacticity of Poly(glycidyl methacrylate) (PGMA)

| Polymerization Method | Triad Tacticity (mm/mr/rr) | Isotacticity Parameter (σ) | Reference |

|---|---|---|---|

| MTEMPO-mediated photopolymerization | 6/31/63 | - | mdpi.com |

| Free radical polymerization (solution) | - | 0.24 | researchgate.net |

| Free radical polymerization (bulk) | - | 0.27 | researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | - | 0.26 | researchgate.net |

Selective Polymerization at the Vinyl Group

Ring-Opening Polymerization of the Epoxy Group in this compound Derivatives

Cationic Ring-Opening Polymerization Considerations

The epoxy group of this compound and its derivatives is susceptible to ring-opening polymerization, particularly through a cationic mechanism. This process can be initiated by strong Brønsted acids or Lewis acids. google.comresearchgate.net Photoinitiators, such as triarylsulfonium salts, can generate strong acids upon irradiation, which then protonate the epoxy group and initiate polymerization. mdpi.comgoogle.com

However, in systems where both an epoxy group and a vinyl group are present, such as in glycidyl methacrylate (GMA), there is a potential for simultaneous or competing polymerization reactions. For instance, in the presence of a photosensitive onium salt that can act as a photo-acid generator, uncontrolled polymerization can occur at both the vinyl group (radical polymerization) and the oxirane ring (cationic ring-opening polymerization), leading to the formation of a gel. mdpi.com

The choice of catalytic system is therefore crucial to selectively control which functional group polymerizes. While some systems are designed to promote cationic ring-opening of the epoxy group, others are tailored to favor radical polymerization of the acrylate/methacrylate group while leaving the epoxy ring intact. mdpi.comacs.org For example, certain aluminum aryloxide compounds have been shown to be highly active catalysts for the selective ring-opening polymerization of GMA. csic.es

In the synthesis of epoxy methacrylate resins, the reaction conditions can be controlled to achieve a desired degree of conversion of the epoxy groups, leaving a certain amount available for subsequent cationic photopolymerization. mdpi.comresearchgate.net The kinetics of cationic ring-opening photopolymerization are often slower compared to radical photopolymerization of the acrylate groups. mdpi.com

Anionic Ring-Opening Polymerization Considerations

The anionic ring-opening polymerization (AROP) of the epoxide group in this compound (GA) presents a complex challenge due to the presence of the reactive acrylate moiety. The polymerization must be conducted under conditions that selectively target the oxirane ring while avoiding unwanted side reactions with the acrylate's vinyl group and carbonyl functionality. The general mechanism for AROP involves the nucleophilic attack of an initiator or a growing polymer chain end on one of the carbon atoms of the epoxide ring, leading to its opening and the propagation of a polyether chain. mdpi.com The driving force for this process is typically the relief of ring strain inherent in the three-membered epoxide ring. wiley-vch.de

Key considerations for the AROP of glycidyl-functionalized monomers include initiator selection, reaction conditions, and the potential for side reactions. While conventional anionic initiators like simple alkyllithiums are often too reactive and can lead to ill-controlled polymerization of acrylate-type monomers, more specialized systems have been explored. uliege.be For instance, research on glycidyl methacrylate (GMA), a closely related monomer, showed that using a simple initiator like sec-butyllithium (B1581126) (sBuLi) complexed with lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF) at -78°C resulted in poorly controlled homopolymerization. uliege.be

A significant challenge in the polymerization of glycidyl-containing polymers is the potential for the newly formed alkoxide anion at the growing chain end to be quenched rather than continue propagation. rsc.org The alkoxide is a strong base and can be neutralized by various proton sources that may be present in the reaction medium, thereby terminating the polymerization. rsc.org This necessitates carefully controlled, anhydrous conditions and highly purified reagents.

To achieve controlled polymerization, monomer-activated mechanisms or the use of specific initiator/catalyst systems are often required. In a monomer-activated AROP, the monomer is activated by a Lewis acid, making it more susceptible to nucleophilic attack by a less reactive initiator, such as an alcohol. This approach can enhance selectivity and control over the polymerization process. researchgate.net Another strategy involves using specialized initiators that are effective for ring-opening while minimizing side reactions. For example, tetrabutylammonium (B224687) azide (B81097) (N₃NBu₄) has been successfully used as an initiator for the AROP of glycidyl phenyl ether, a model epoxy compound. researchgate.net The addition of a co-initiator or activator, such as triisobutylaluminum (B85569) (iBu₃Al), can further improve control and ensure high fidelity of the initiating group at the polymer chain end. researchgate.net

Table 1: Experimental Conditions for Anionic Ring-Opening Polymerization of Glycidyl Phenyl Ether (GPE) using Tetrabutylammonium Azide (N₃NBu₄) Initiator This table presents data from a study on a model glycidyl ether, illustrating conditions relevant to the AROP of the epoxy group.

| Initiator System | Monomer | Solvent | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|---|

| N₃NBu₄ | Glycidyl Phenyl Ether (GPE) | Toluene | 80 | Initiation occurs, but side reactions can affect end-group fidelity, especially at higher molecular weights. | researchgate.net |

| N₃NBu₄ / iBu₃Al | Glycidyl Phenyl Ether (GPE) | Toluene | 80 | Allows for the formation of polymers with high end-group fidelity (azide groups) for molecular weights below 20 kDa. | researchgate.net |

Hybrid Polymerization Strategies for this compound

Hybrid polymerization strategies leverage the dual functionality of this compound—the radically polymerizable acrylate group and the ring-opening susceptible epoxy group—to create complex polymer architectures and advanced materials. These strategies can involve simultaneous or sequential polymerization pathways, copolymerization with other monomers, or the use of GA-containing polymers as platforms for further modification.

One major strategy involves creating block copolymers where one block is formed by polymerizing the acrylate functionality and the other block consists of a different polymer. Atom Transfer Radical Polymerization (ATRP) is a powerful technique for this purpose. For example, poly(n-butyl methacrylate)-block-poly(glycidyl methacrylate) [poly(BMA-b-GMA)] has been synthesized via ATRP. rsc.org In this approach, a macroinitiator is first created by polymerizing one monomer, which is then used to initiate the polymerization of the second monomer, yielding a well-defined block copolymer. Such copolymers are useful as compatibilizers in nanocomposites, where the glycidyl block can react with an epoxy matrix and the other block can interact with a filler material. rsc.org

Another advanced hybrid approach is the creation of polymer brushes on surfaces or nanoparticles. This can be achieved through surface-initiated polymerization. For instance, well-defined poly(glycidyl methacrylate) (PGMA) brushes have been grafted from mesoporous carbon surfaces using surface-initiated ICAR ATRP (Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization). acs.org This method allows for precise control over the grafted polymer chains, creating a hybrid material that combines the properties of the inorganic substrate with the functionality of the polymer. acs.org

Hybrid systems can also be formed by combining different polymerization mechanisms in a single pot or in sequential steps. A photopolymerized hybrid system was developed using a mixture of acrylates and epoxides, where a poly(butyl acrylate-co-glycidyl methacrylate) (PBGMA) copolymer was introduced to manipulate the final network structure. mdpi.com The free-radical polymerization of the acrylate components and the cationic polymerization of the epoxy components proceed simultaneously, leading to phase-separated polymer networks with tunable properties like surface gloss and roughness. mdpi.com

Furthermore, the synthesis of graft copolymers represents a key hybrid strategy. A well-defined block copolymer brush, poly(glycidyl methacrylate)-graft-(poly(methyl methacrylate)-block-poly(oligo(ethylene glycol) methyl ether methacrylate)), was synthesized by combining Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization with click chemistry. mdpi.com First, a PGMA backbone was synthesized, and its pendant epoxy groups were converted to azide functionalities. Separately, an alkyne-terminated block copolymer was prepared. The two polymers were then "clicked" together to form the final graft copolymer brush, a complex hybrid architecture. mdpi.com

Table 2: Examples of Hybrid Polymerization Strategies Involving Glycidyl-Functional Acrylates

| Hybrid Strategy | Polymerization Technique(s) | Resulting Architecture/Material | Key Feature | Reference |

|---|---|---|---|---|

| Block Copolymer Synthesis | ATRP | poly(BMA-b-GMA) | Creates distinct polymer blocks for use as compatibilizers in nanocomposites. | rsc.org |

| Surface Grafting | Surface-Initiated ICAR ATRP | Mesoporous Carbon/PGMA Hybrids | Grafts polymer chains from a surface to create functional hybrid materials. | acs.org |

| Concurrent Hybrid Photopolymerization | Free-Radical / Cationic Polymerization | Phase-Separated Polymer Network | Simultaneous polymerization of acrylate and epoxy groups to form interpenetrating networks. | mdpi.com |

| Graft Copolymer Synthesis | RAFT & Click Chemistry | PGMA-g-(PMMA-b-POEGMA) Brush | Combines multiple controlled polymerization and modification techniques for complex architectures. | mdpi.com |

| Bioconjugation | Free-Radical Copolymerization & Post-Modification | Enzyme-Polymer Bioconjugate | Creates thermoresponsive copolymers functionalized for attachment to biological molecules. | nih.gov |

Copolymerization of Glycidyl Acrylate with Various Monomers

Copolymerization with Acrylate (B77674) Monomers

The copolymerization of Glycidyl (B131873) Acrylate with other acrylate monomers allows for the synthesis of polymer backbones with a range of properties, influenced by the nature of the comonomer's side chain.

Butyl Acrylate (BA) Copolymerization: Reactivity Ratios and Microstructure Control

The copolymerization of Glycidyl Acrylate (GA) with Butyl Acrylate (BA) has been demonstrated as a viable method for creating reactive polymer backbones. mdpi.com In one method, a two-step process involves the initial copolymerization of BA with GA, followed by a post-modification reaction with acrylic acid. mdpi.com

Control over the molecular weight of the resulting poly(this compound-co-butyl acrylate) backbone and minimization of uncontrolled cross-linking can be achieved through the use of chain-transfer agents during polymerization. mdpi.com This provides a degree of microstructure control. While detailed reactivity ratios for the this compound and Butyl Acrylate pair are not widely documented in the provided search results, it is noted that acrylate and methacrylate (B99206) monomers have distinct copolymerization parameters with BA. mdpi.com For context, the analogous and more commonly studied Glycidyl Methacrylate (GMA) monomer readily copolymerizes with BA. mdpi.com

Methyl Acrylate (MA) and Ethyl Acrylate (EA) Copolymerization

Early research confirms the copolymerization of this compound with Ethyl Acrylate (EA). A patent from 1952 describes reacting these two monomers to form a copolymer. google.com The resulting material was noted for its physical properties, which differed from those of related copolymers, suggesting that the incorporation of EA influences the final polymer characteristics. google.com

A study has also been published on the copolymerization of this compound with Methyl Acrylate (MA). yamaguchi-u.ac.jp However, the specific research findings, such as copolymer composition and reactivity, were not available in the accessed literature. A terpolymer containing ethylene (B1197577), methyl acrylate, and the related glycidyl methacrylate monomer is also commercially available, indicating the compatibility of these functional groups in polymerization. sigmaaldrich.com

Octadecyl Acrylate (ODA) Copolymerization: Influence on Material Properties

Specific research findings on the copolymerization of this compound with Octadecyl Acrylate (ODA) were not available in the search results. However, extensive research exists for the copolymerization of Glycidyl Methacrylate (GMA) with ODA. tandfonline.comtandfonline.comepa.gov In these systems, the long alkyl chain of ODA imparts hydrophobicity and can influence thermal properties like the glass transition (Tg) and melting (Tm) temperatures, while the epoxy group from GMA provides a site for cross-linking or functionalization. tandfonline.comtandfonline.com This work on GMA suggests a potential route for creating amphiphilic copolymers should similar studies be conducted with this compound.

Hydroxyethyl Acrylate (HEA) and Related Hydrophilic Comonomers

Detailed studies on the direct copolymerization of this compound with Hydroxyethyl Acrylate (HEA) or other hydrophilic comonomers were not identified in the provided search results. The copolymerization of the related monomer, Glycidyl Methacrylate (GMA), with HEA has been explored, particularly in the context of creating hydrogels and materials for biomedical applications. nih.gov For instance, hydrogels have been prepared by the free-radical copolymerization of a GMA-derivatized hyaluronic acid with HEA. nih.gov

Copolymerization with Methacrylate Monomers

The copolymerization of this compound with methacrylate monomers offers another pathway to functional polymers, blending the characteristics of both acrylate and methacrylate units within the polymer chain.

Methyl Methacrylate (MMA) and Ethyl Methacrylate (EMA) Copolymerization

A scientific paper has been published detailing the copolymerization of this compound with Methyl Methacrylate (MMA), though the specific outcomes of this research were not accessible. yamaguchi-u.ac.jp The copolymerization of the chemically similar Glycidyl Methacrylate (GMA) with MMA is a well-documented process used to create polymers with reactive epoxy side groups. researchgate.net

No specific information regarding the copolymerization of this compound with Ethyl Methacrylate (EMA) was found in the search results. However, research has been conducted on the free-radical polymerization of Glycidyl Methacrylate (GMA) with EMA, indicating that such copolymerizations are feasible within this class of monomers. scispace.comresearchgate.net

Summary of this compound Copolymerization Findings

The following table summarizes the availability of research findings for the copolymerization of this compound with the specified monomers based on the search results.

| Comonomer | Copolymerization Confirmed | Research Details Available |

| Butyl Acrylate (BA) | Yes mdpi.com | Synthesis method and microstructure control discussed. mdpi.com |

| Methyl Acrylate (MA) | Yes yamaguchi-u.ac.jp | Study title identified, but specific findings not accessible. yamaguchi-u.ac.jp |

| Ethyl Acrylate (EA) | Yes google.com | Confirmed in early patent literature with qualitative descriptions. google.com |

| Octadecyl Acrylate (ODA) | No | No specific information found for GA; data exists for GMA. |

| Hydroxyethyl Acrylate (HEA) | No | No specific information found for GA; data exists for GMA. |

| Methyl Methacrylate (MMA) | Yes yamaguchi-u.ac.jp | Study title identified, but specific findings not accessible. yamaguchi-u.ac.jp |

| Ethyl Methacrylate (EMA) | No | No specific information found for GA; data exists for GMA. |

Compound List

Poly(ethylene glycol) Methyl Ether Methacrylate (PEGMA) Copolymerization for Amphiphilic Architectures

The copolymerization of glycidyl-functional monomers with poly(ethylene glycol) methyl ether methacrylate (PEGMA) is a key strategy for creating amphiphilic copolymers. These materials are of significant interest due to their ability to self-assemble into various nanostructures in aqueous environments. While specific studies on the direct copolymerization of this compound with PEGMA are not extensively detailed in the provided search results, the copolymerization of a closely related monomer, glycidyl methacrylate (GMA), with PEGMA provides valuable insights into the formation of such architectures.

In one study, amphiphilic copolymers of P(PEGMA-co-GMAy) were synthesized via free radical copolymerization. mdpi.com These copolymers, where 'y' represents the molar feed content of GMA, combine the hydrophilic nature of the PEGMA macromonomer with the functional epoxy groups of GMA. mdpi.com The resulting copolymers were found to be water-soluble. mdpi.com The incorporation of these amphiphilic P(PEGMA-co-GMAy) copolymers into waterborne polyurethanes (WPUs) led to the formation of hybrid composite systems that ranged from amorphous to semi-crystalline, depending on the copolymer and blend composition. mdpi.comnih.gov This demonstrates the potential to create materials with tunable properties by adjusting the ratio of the hydrophilic and functional comonomers.

The synthesis of amphiphilic random copolymers through living radical polymerization of PEGMA with various alkyl methacrylates has also been explored, showcasing the formation of unimer micelles in water. jst.go.jp This approach allows for precise control over the polymer architecture, which is crucial for applications in drug delivery and nanotechnology. jst.go.jpacs.org Although this study does not directly involve this compound, the principles of creating amphiphilic structures by combining hydrophilic PEG chains with a hydrophobic or functional comonomer are directly applicable.

Copolymerization with Styrenic Monomers

The copolymerization of this compound with styrenic monomers has been investigated to produce reactive copolymers. One study detailed the preparation of copolymers of this compound with styrene (B11656) in bulk using benzoyl peroxide as a free radical catalyst. yamaguchi-u.ac.jp This research aimed to determine the monomer reactivity ratios for this copolymerization system and investigate the reactivity of the epoxy group in the side chain of the resulting copolymers. yamaguchi-u.ac.jp

Similarly, the free radical copolymerization of glycidyl methacrylate (GMA) and styrene (ST) has been systematically studied. acs.org These studies are relevant as GMA is structurally similar to this compound. The monomer reactivity ratios for the ST/GMA system were determined to be r(ST) = 0.31 and r(GMA) = 0.51, with no significant variation observed in the temperature range of 50–140 °C. acs.org The copolymer composition was well-represented by the terminal model. acs.org The resulting poly(styrene-co-glycidyl methacrylate) copolymers have found applications as reactive diluents for epoxy resins, demonstrating an excellent dilution effect. researchgate.net Furthermore, controlled nitroxide-mediated copolymerization of GMA and styrene has been achieved, yielding copolymers with narrow molecular weight distributions. researchgate.net

Graft Copolymerization of this compound and its Derivatives

Graft copolymerization is a powerful technique to modify the properties of polymers by attaching side chains of a different chemical nature to a main polymer backbone.

"Grafting To" and "Grafting Through" Methodologies for Surface Modification

"Grafting to" and "grafting through" are two primary strategies for creating graft copolymers. The "grafting through" or macromonomer method involves copolymerizing a monomer with a macromonomer that has a polymerizable end group. cmu.edu This approach allows for the incorporation of pre-synthesized side chains with well-defined characteristics. cmu.edu

The "grafting to" method involves attaching pre-formed polymer chains to a polymer backbone that contains reactive sites. cmu.edu This has become more efficient with the advent of "click" chemistry. cmu.edu For instance, a well-defined copolymer of glycidyl methacrylate and methyl methacrylate can be synthesized, and the glycidyl groups can then be converted to azide (B81097) groups. cmu.edu These azide-containing copolymers can then be used to "click" alkyne-terminated polymer chains onto the backbone, forming a graft copolymer. cmu.edu

Emulsion Graft Polymerization Techniques

Emulsion graft polymerization is an environmentally friendly method that uses water as the reaction medium. osti.gov This technique has been employed for the graft polymerization of glycidyl methacrylate (GMA) and its derivatives onto various substrates.

One study reported the emulsion graft polymerization of 4-hydroxybutyl acrylate glycidylether (4-HB), a derivative of this compound, onto a polyethylene (B3416737)/polypropylene (PE/PP) nonwoven fabric using a pre-irradiation method. scirp.orgscirp.org The degree of grafting was influenced by reaction time, irradiation dose, and monomer concentration. scirp.orgscirp.org The resulting grafted fabric exhibited good mechanical properties and a high capacity for adsorbing metal ions after further chemical modification. scirp.orgscirp.org

Another investigation focused on the radiation-induced emulsion graft polymerization of GMA onto polyethylene fiber. osti.gov The use of a surfactant to create an emulsion of GMA in water was found to be effective for grafting. osti.gov This "green chemistry" approach is promising for creating functional materials for applications such as metal-ion adsorption. osti.gov Simplified radiation-induced emulsion graft polymerization methods have also been developed, which can achieve a sufficient degree of grafting even at low irradiation doses. mdpi.com

Monomer Reactivity Ratios and Their Determination

Monomer reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same monomer versus the other monomer. sid.ir These ratios are essential for predicting the composition of a copolymer from the initial monomer feed. sid.ir

Mayo-Lewis, Fineman-Ross, and Kelen-Tudos Methods

Several linear methods are commonly used to determine monomer reactivity ratios from experimental data at low monomer conversions. These include the Mayo-Lewis (ML), Fineman-Ross (FR), and Kelen-Tudos (KT) methods. sid.irtandfonline.comtandfonline.comresearchgate.net

The Mayo-Lewis method involves plotting the reactivity ratio of one monomer as a function of various assumed values for the other, with the intersection of the lines from different experiments giving the best values for both reactivity ratios. tandfonline.com

The Fineman-Ross method provides a linear equation that allows for the determination of the reactivity ratios from the slope and intercept of a plotted line. sid.irtandfonline.comtandfonline.comresearchgate.net

The Kelen-Tudos method is another linear graphical method that aims to give equal weight to all experimental points, thus potentially providing more reliable results than the Fineman-Ross method. sid.irtandfonline.comtandfonline.comresearchgate.nettandfonline.com

These methods have been applied to determine the reactivity ratios for the copolymerization of glycidyl methacrylate (GMA) with various comonomers. For example, in the copolymerization of GMA with octadecyl acrylate (ODA), the reactivity ratios were calculated using all three methods, and the results were in good agreement, showing a higher reactivity for the GMA monomer. tandfonline.comtandfonline.com Similarly, for the copolymerization of butyl acrylate (BA) and GMA in an emulsion system, these methods were used to estimate the reactivity ratios. sid.irresearchgate.net

The table below presents the monomer reactivity ratios for the copolymerization of Glycidyl Methacrylate (GMA, M1) with various comonomers (M2) determined by different methods.

| Comonomer (M2) | Polymerization Type | Method | r1 (GMA) | r2 (M2) | Source |

| Octadecyl Acrylate (ODA) | Solution | Fineman-Ross | 1.29 | 0.68 | tandfonline.comtandfonline.com |

| Butyl Acrylate (BA) | Emulsion | Mayo-Lewis | 1.51 | 0.15 | sid.irresearchgate.net |

| Butyl Acrylate (BA) | Emulsion | Fineman-Ross | 1.85 | 0.22 | sid.irresearchgate.net |

| Butyl Acrylate (BA) | Emulsion | Kelen-Tudos | 1.57 | 0.30 | sid.irresearchgate.net |

| Styrene (ST) | Bulk | Not Specified | 0.73 | 0.42 | researchgate.net |

| Styrene (ST) | Pulsed Laser | Terminal Model | 0.51 | 0.31 | acs.org |

| 4-Chlorophenyl Acrylate (CPA) | Solution | Fineman-Ross | 2.35 | 0.04 | tandfonline.com |

| 4-Chlorophenyl Acrylate (CPA) | Solution | Kelen-Tudos | 2.187 | 0.03 | tandfonline.com |